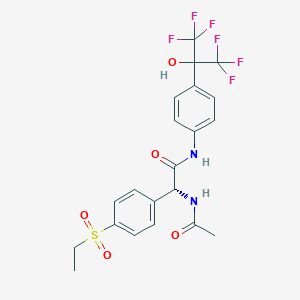

ROR agonist-1

Description

Properties

Molecular Formula |

C21H20F6N2O5S |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(2R)-2-acetamido-2-(4-ethylsulfonylphenyl)-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C21H20F6N2O5S/c1-3-35(33,34)16-10-4-13(5-11-16)17(28-12(2)30)18(31)29-15-8-6-14(7-9-15)19(32,20(22,23)24)21(25,26)27/h4-11,17,32H,3H2,1-2H3,(H,28,30)(H,29,31)/t17-/m1/s1 |

InChI Key |

HJJYGXDBXQAVQG-QGZVFWFLSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ROR Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play pivotal roles in a wide array of physiological and pathological processes, including immune responses, metabolic regulation, and circadian rhythm. This subfamily consists of three members: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). RORs function as ligand-dependent transcription factors, binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes to modulate their expression.[1][2] This guide provides a detailed exploration of the mechanism of action of ROR agonists, offering insights for researchers and professionals in drug development.

Core Mechanism of ROR Agonist Action

The activation of Retinoid-related Orphan Receptors (RORs) by agonist binding is a critical process that initiates a cascade of molecular events, leading to the regulation of specific gene transcription. This mechanism is central to the diverse physiological roles of RORs.

Ligand Binding and Conformational Change

The binding of an agonist to the Ligand Binding Domain (LBD) of an ROR is the initial and most crucial step in its activation. The LBD is a structurally conserved region within the receptor that forms a hydrophobic pocket. Agonists, which can be endogenous molecules like oxysterols or synthetic compounds, fit into this pocket.[1][3] This binding event induces a significant conformational change in the receptor's structure. A key consequence of this change is the stabilization of Helix 12 (H12), also known as the Activation Function-2 (AF-2) helix.[4]

Co-activator Recruitment

The agonist-induced stabilization of Helix 12 creates a binding surface that is recognized by co-activator proteins. These co-activators, such as Nuclear Receptor Co-activator 1 (NCOA1, also known as SRC-1) and CREB-binding protein (CBP), possess a conserved LXXLL motif (where L is leucine and X is any amino acid) that docks onto the newly formed surface on the ROR LBD. The recruitment of these co-activators is essential for the subsequent steps in transcriptional activation. In the absence of an agonist, or in the presence of an inverse agonist, Helix 12 is not properly positioned, which prevents co-activator binding and can even lead to the recruitment of co-repressors.

Transcriptional Activation of Target Genes

Once co-activators are recruited to the ROR-agonist complex, they initiate the process of gene transcription. Many co-activators possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. HATs acetylate histone tails, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA. This "opening up" of the chromatin structure makes the DNA more accessible to the transcriptional machinery. The ROR, bound to its specific RORE on the DNA, along with the recruited co-activators, then helps to assemble the basal transcription machinery, including RNA polymerase II, at the promoter of the target gene, leading to the initiation of transcription. RORs regulate a wide range of genes involved in inflammation, metabolism, and cellular development. For instance, RORγt, a key isoform of RORγ, is a master regulator of T helper 17 (Th17) cell differentiation and drives the expression of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-23R.

Figure 1. Signaling pathway of ROR agonist-mediated transcriptional activation.

Key ROR Agonists and Their Quantitative Data

A variety of natural and synthetic molecules have been identified as ROR agonists. Their potency is typically quantified by their half-maximal effective concentration (EC50) in functional assays or their binding affinity (Ki) in binding assays.

| Compound | ROR Subtype(s) | Assay Type | EC50 / Ki | Reference(s) |

| Cholesterol | RORα | Co-activator Binding | EC50 = 200 nM (for RORγ LBD) | |

| 25-hydroxycholesterol | RORγ | Reporter Assay | Agonist activity observed | |

| Neoruscogenin | RORα | Co-activator Recruitment | EC50 = 0.11 µM | |

| SR1078 | RORα, RORγ | Reporter Assay | Significant activation at 2–5 µM | |

| LYC-55716 (Cintirorgon) | RORγ | Functional Assays | Selective RORγ agonist | |

| Nobiletin | RORs | Functional Assays | ROR agonist | |

| Compound 1 | RORγt | FRET Assay | EC50 = 3.7 µM |

Experimental Protocols

ROR Luciferase Reporter Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activity of RORs in response to potential agonists.

Principle: A reporter construct containing multiple copies of a RORE upstream of a luciferase gene is co-transfected with an expression vector for the ROR of interest into a suitable host cell line (e.g., HEK293T or Jurkat cells). When an ROR agonist activates the receptor, it binds to the ROREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is proportional to the transcriptional activity of the ROR.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate host cells (e.g., HEK293T) in 24-well plates at a density of 4–8×10^5 cells per well.

-

Co-transfect the cells with a RORE-luciferase reporter plasmid (e.g., pGL4 containing (RORE)x5) and a plasmid expressing the full-length RORα or RORγ. A β-galactosidase or Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing the test compound (potential ROR agonist) at various concentrations or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for another 24 hours to allow for receptor activation and luciferase expression.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferin substrate.

-

Measure the activity of the internal control reporter (e.g., β-galactosidase).

-

-

Data Analysis:

-

Normalize the luciferase activity to the internal control activity for each well.

-

Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Figure 2. Experimental workflow for the ROR luciferase reporter assay.

Co-activator Interaction Assay (e.g., FRET)

This biochemical assay directly measures the ability of an agonist to promote the interaction between the ROR LBD and a co-activator peptide.

Principle: Förster Resonance Energy Transfer (FRET) is a common method used for this assay. The ROR LBD is fused to one fluorescent protein (e.g., a donor fluorophore), and a co-activator peptide containing the LXXLL motif is fused to another fluorescent protein (e.g., an acceptor fluorophore). In the presence of an agonist, the ROR LBD undergoes a conformational change that allows the co-activator peptide to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in FRET, which can be measured as a change in fluorescence emission.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express and purify the recombinant ROR LBD and the co-activator peptide fused to their respective fluorescent tags.

-

-

Assay Setup:

-

In a microplate, combine the tagged ROR LBD, the tagged co-activator peptide, and the test compound at various concentrations in an appropriate assay buffer.

-

-

Incubation:

-

Incubate the mixture to allow for binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the compound concentration to determine the EC50 for co-activator recruitment.

-

Th17 Cell Differentiation Assay

This cell-based assay assesses the functional consequence of RORγt agonism on the differentiation of a key immune cell type.

Principle: RORγt is the master regulator of Th17 cell differentiation. This assay measures the ability of a compound to enhance the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

Detailed Methodology:

-

Isolation of Naïve CD4+ T Cells:

-

Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and Differentiation:

-

Culture the naïve CD4+ T cells in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies) and a cocktail of cytokines that promote Th17 differentiation (e.g., IL-6, TGF-β, IL-23, and IL-1β).

-

Add the test compound (potential RORγt agonist) or vehicle control to the culture medium.

-

-

Incubation:

-

Culture the cells for 3-5 days to allow for differentiation.

-

-

Analysis of Th17 Differentiation:

-

Restimulate the cells for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Perform intracellular cytokine staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

Alternatively, measure the concentration of IL-17A in the culture supernatant by ELISA.

-

-

Data Analysis:

-

Compare the percentage of Th17 cells or the concentration of IL-17A in the compound-treated samples to the vehicle control to determine the effect of the agonist on Th17 differentiation.

-

Conclusion

The mechanism of action of ROR agonists involves a precise sequence of molecular events initiated by ligand binding, leading to conformational changes in the receptor, recruitment of co-activators, and ultimately, the modulation of target gene expression. A thorough understanding of this mechanism, supported by robust experimental data from assays such as luciferase reporter assays and co-activator interaction studies, is fundamental for the discovery and development of novel ROR-targeted therapeutics for a range of diseases, including autoimmune disorders, metabolic syndromes, and cancer. The continued exploration of ROR biology and the development of selective agonists will undoubtedly pave the way for innovative treatment strategies.

References

- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic Acid-Related Orphan Receptors (RORs): Regulatory Functions in Immunity, Development, Circadian Rhythm, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

ROR agonist-1 discovery and development

An In-depth Technical Guide to the Discovery and Development of ROR Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoic acid-related Orphan Receptors (RORs), particularly the RORγt isoform, have emerged as critical regulators of immune responses. While much of the therapeutic focus has been on inhibiting RORγt with inverse agonists for autoimmune diseases, the targeted activation of this nuclear receptor with agonists represents a promising frontier in immuno-oncology. RORγt is the master transcription factor for T helper 17 (Th17) cell differentiation, a T cell lineage with demonstrated anti-tumor efficacy. Synthetic RORγt agonists can enhance the body's immune system to identify and eradicate tumor cells by promoting the proliferation and effector functions of Th17 and cytotoxic Tc17 cells, increasing pro-inflammatory cytokine production, and potentially reducing immune checkpoint proteins like PD-1. This guide provides a comprehensive overview of the discovery and development of ROR agonists, detailing the underlying signaling pathways, key experimental protocols for their identification and characterization, and a summary of the current development landscape.

Introduction: The ROR Subfamily of Nuclear Receptors

The Retinoic acid-related Orphan Receptor (ROR) subfamily consists of three members: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3).[1] These are ligand-dependent transcription factors that regulate a wide array of physiological processes, including development, metabolism, and immunity.[2][3] RORs bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes as monomers.[1]

The RORC gene encodes two isoforms: RORγ, which is expressed in various tissues like the liver, muscle, and kidney, and the thymus-specific isoform, RORγt.[4] RORγt is distinguished by the inclusion of an alternative first exon and is considered the master regulator of Th17 cell development. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. The discovery that RORγt activity could be modulated by small molecules has positioned it as a significant drug target. While inverse agonists that suppress RORγt activity have been extensively pursued for inflammatory conditions, agonists that enhance its function are being developed to boost immune responses against cancer.

The ROR Agonist Signaling Pathway

RORγt activation initiates a transcriptional cascade that is central to the differentiation and function of IL-17-producing lymphocytes. The process begins when an agonist binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the LBD, stabilizing helix 12 in a position that facilitates the recruitment of transcriptional coactivators, such as Steroid Receptor Coactivator 2 (SRC2). The RORγt-coactivator complex then binds to ROREs within the regulatory regions of target genes. This leads to the transcriptional activation of genes essential for the Th17 lineage, including those encoding for cytokines like IL-17A, IL-17F, IL-21, and the IL-23 receptor (IL-23R). This signaling cascade promotes the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells and enhances their effector functions, which are critical for anti-tumor immunity.

Discovery and Identification of ROR Agonists

The discovery of ROR agonists involves screening compound libraries to identify molecules that enhance the transcriptional activity of the receptor. This process typically follows a hierarchical workflow, starting with high-throughput primary assays and progressing to more complex secondary and functional assays to confirm activity and characterize lead compounds.

References

- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear Receptor ROR Gamma drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

RORα vs. RORγ Agonist Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the agonist functions of Retinoid-related Orphan Receptor alpha (RORα) and Retinoid-related Orphan Receptor gamma (RORγ). It delves into their distinct and overlapping roles in physiology and pathology, presenting quantitative data for agonist activity, detailed experimental protocols for their study, and visual representations of their key signaling pathways.

Core Concepts: RORα and RORγ Agonist Function

Retinoid-related orphan receptors (RORs) are a subfamily of nuclear receptors that act as ligand-dependent transcription factors.[1] They bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes, thereby modulating gene expression.[1] RORα and RORγ, while sharing structural similarities, exhibit distinct expression patterns and regulate a diverse array of biological processes, from metabolism and development to immunity and circadian rhythm.[2][3] Agonists of these receptors enhance their transcriptional activity, offering therapeutic potential for a range of diseases.

Quantitative Data on ROR Agonists

The following tables summarize the potency and efficacy of various natural and synthetic agonists for RORα and RORγ. This data is crucial for comparing the activity of different compounds and for selecting appropriate tool compounds for research and drug development.

Table 1: RORα Agonist Activity

| Compound | Type | EC50 | Ki | Cell Line/Assay | Reference |

| SR1078 | Synthetic (dual RORα/γ) | 3-5 µM | - | SH-SY5Y cells | [4] |

| Neoruscogenin | Natural | 0.11 µM | - | Biochemical cofactor recruitment assay |

Table 2: RORγ Agonist Activity

| Compound | Type | EC50 | Ki | Cell Line/Assay | Reference |

| Compound 1 | Synthetic | 3.7 µM | - | FRET assay | |

| LYC-53772 | Synthetic | 0.6 ± 0.1 µM | - | Reporter assay | |

| LYC-54143 | Synthetic | 0.2 ± 0.1 µM | - | Reporter assay | |

| Zymostenol | Natural | 1 µM | - | - | |

| Hexyl 4-hydroxybenzoate | Synthetic | 144 nM | - | - | |

| RORγ agonist 2 | Synthetic | 0.03 µM | - | hRORγ assay |

Key Signaling Pathways

RORα and RORγ mediate their effects through distinct signaling cascades. Understanding these pathways is fundamental to elucidating their physiological roles and identifying potential therapeutic intervention points.

RORα Signaling in Metabolism

RORα is a key regulator of hepatic lipid and glucose metabolism. It influences the expression of genes involved in cholesterol homeostasis, bile acid synthesis, and gluconeogenesis.

References

- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

The Role of RORγt Agonists in Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differentiation of naive CD4+ T cells into the T helper 17 (Th17) lineage is a critical process in the adaptive immune system, playing a key role in host defense against extracellular pathogens. However, dysregulation of Th17 cell activity is also a major contributor to the pathogenesis of numerous autoimmune and inflammatory diseases. The master transcriptional regulator of Th17 cell differentiation is the Retinoic acid receptor-related orphan receptor gamma t (RORγt). As a ligand-dependent transcription factor, the activity of RORγt can be modulated by small molecules. While much of the therapeutic focus has been on the development of RORγt inverse agonists to suppress Th17-mediated inflammation, RORγt agonists, which enhance its transcriptional activity, are valuable tools for research and potential therapeutic applications in contexts such as cancer immunotherapy. This technical guide provides an in-depth overview of the role of RORγt agonists in Th17 cell differentiation, with a focus on a representative synthetic agonist, herein referred to as "RORγt Agonist-1".

RORγt Signaling Pathway in Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This cytokine signaling cascade leads to the activation of STAT3, which in turn induces the expression of the Rorc gene, encoding RORγt. Once expressed, RORγt, in conjunction with other transcription factors such as STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of Th17 signature genes. This binding initiates the transcription of key cytokines, including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R), which is crucial for the stabilization and expansion of the Th17 phenotype.

RORγt agonists are small molecules that bind to the ligand-binding domain (LBD) of the RORγt protein. This binding event stabilizes a conformation of the LBD that facilitates the recruitment of transcriptional coactivators. The agonist-RORγt-coactivator complex then more efficiently initiates the transcription of target genes, thereby enhancing Th17 cell differentiation and effector functions.

Quantitative Effects of RORγt Agonist-1 on Th17 Differentiation

The following tables summarize the quantitative data on the effects of a representative RORγt agonist, "Agonist-1," on key parameters of Th17 cell differentiation. Data from other well-characterized RORγt agonists are included for comparison.

Table 1: In Vitro Potency of RORγt Agonists

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Agonist-1 | FRET Assay | - | EC50 | 3.7 µM | [1] |

| Agonist-1 | Mouse Th17 Differentiation | Primary Mouse CD4+ T cells | IL-17 Transcription | Enhanced | [1] |

| SR1078 | Radioligand Binding Assay | - | IC50 | ~15 µM | [2] |

| 7β, 27-OHC | Reporter Assay | - | EC50 | ~200 nM | [3] |

Table 2: Effect of RORγt Agonists on Th17 Cytokine Production

| Compound | Cell Type | Treatment Condition | Cytokine Measured | Fold Change/Effect | Reference |

| 7β, 27-OHC | Murine naive CD4+ T cells | Th17 polarizing conditions + agonist | IL-17A | Significant increase | [3] |

| 7β, 27-OHC | Human naive CD4+ T cells | Th17 polarizing conditions + agonist | IL-17A | Significant increase | |

| LYC-55716 | Tc17 cells | Combination with IFN-α | IL-17A | Significantly promoted |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RORγt agonist activity. Below are protocols for key experiments involved in studying the role of these compounds in Th17 cell differentiation.

In Vitro Differentiation of Mouse Th17 Cells

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells, a fundamental assay for testing the effects of RORγt agonists.

Materials:

-

Naive CD4+ T cell isolation kit (mouse)

-

24-well tissue culture plates

-

Anti-mouse CD3ε antibody

-

Anti-mouse CD28 antibody

-

Recombinant mouse IL-6

-

Recombinant human TGF-β1

-

Anti-mouse IL-4 antibody

-

Anti-mouse IFN-γ antibody

-

Complete RPMI-1640 medium

-

RORγt Agonist-1 (or other test compounds) dissolved in DMSO

-

DMSO (vehicle control)

Procedure:

-

Plate Coating: Coat a 24-well plate with anti-mouse CD3ε (2 µg/mL) and anti-mouse CD28 (2 µg/mL) antibodies in sterile PBS overnight at 4°C.

-

Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Cell Culture: Wash the coated plate with sterile PBS. Seed the isolated naive CD4+ T cells at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.

-

Differentiation Cocktail: Add the following to the cell culture for Th17 polarization:

-

Recombinant mouse IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (3 ng/mL)

-

Anti-mouse IL-4 (10 µg/mL)

-

Anti-mouse IFN-γ (10 µg/mL)

-

-

Compound Treatment: Add RORγt Agonist-1 at various concentrations to the designated wells. Add an equivalent volume of DMSO to the vehicle control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Analysis: After incubation, cells and supernatants can be harvested for analysis by flow cytometry (for intracellular IL-17A) and ELISA (for secreted IL-17A), respectively.

Intracellular Cytokine Staining by Flow Cytometry

This protocol is used to quantify the percentage of IL-17A-producing cells within the differentiated T cell population.

Materials:

-

Differentiated T cells from the protocol above

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A (protein transport inhibitor)

-

Fixable Viability Dye

-

Anti-mouse CD4 antibody (fluorochrome-conjugated)

-

Fixation/Permeabilization buffer

-

Anti-mouse IL-17A antibody (fluorochrome-conjugated)

-

Flow cytometer

Procedure:

-

Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.

-

Viability Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis.

-

Surface Staining: Stain the cells with a fluorochrome-conjugated anti-mouse CD4 antibody for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.

-

Intracellular Staining: Stain the fixed and permeabilized cells with a fluorochrome-conjugated anti-mouse IL-17A antibody for 30 minutes at room temperature.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.

-

Analysis: Gate on live, single, CD4+ cells and quantify the percentage of IL-17A+ cells.

RORγt Reporter Assay

This cell-based assay measures the ability of a compound to directly modulate the transcriptional activity of RORγt.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression vector for a GAL4-RORγt-LBD fusion protein

-

Reporter vector with a GAL4 upstream activation sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

RORγt Agonist-1 (or other test compounds)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the GAL4-RORγt-LBD expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of RORγt Agonist-1 or vehicle control.

-

Incubation: Incubate for an additional 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Conclusion

RORγt agonists are invaluable research tools for elucidating the intricacies of Th17 cell biology. By enhancing the activity of the master transcriptional regulator of this lineage, these compounds allow for a deeper understanding of the downstream signaling events and effector functions of Th17 cells. The representative "RORγt Agonist-1" demonstrates the capacity of small molecules to potentiate RORγt activity, leading to an increase in Th17-associated gene transcription. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of RORγt agonism in various physiological and pathological contexts, from host defense to the development of novel immunotherapies. As our understanding of the nuanced roles of Th17 cells continues to evolve, the targeted modulation of RORγt activity with specific agonists will undoubtedly remain a cornerstone of immunological research.

References

An In-depth Technical Guide on RORγt Modulators in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a specific isoform of RORγ, is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical producers of pro-inflammatory cytokines, including Interleukin-17 (IL-17A), IL-17F, and IL-22.[3][4] The RORγt-Th17-IL-17 signaling axis is strongly implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[5] Consequently, modulating RORγt activity has emerged as a highly attractive therapeutic strategy.

While much of the therapeutic focus has been on inverse agonists—molecules that suppress RORγt's basal activity to reduce inflammation—the study of agonists is crucial for understanding the receptor's full biological function. RORγt agonists, which enhance the receptor's transcriptional activity, have been identified and are valuable tools for probing the downstream effects of maximal pathway activation. Naturally occurring oxysterols, for example, have been identified as endogenous RORγt agonists that can drive Th17 differentiation.

This technical guide provides a comprehensive overview of the role and study of RORγt modulators, with a conceptual focus on a representative "ROR agonist-1," in the context of autoimmune disease models. It details the underlying signaling pathways, experimental workflows, and key preclinical data.

Core Signaling Pathway: RORγt in Th17 Differentiation

RORγt is the master regulator of Th17 cell lineage commitment. The differentiation process is initiated when naive CD4+ T cells are exposed to a specific cytokine milieu, primarily TGF-β and IL-6. This triggers a signaling cascade involving STAT3, which activates the transcription of Rorc, the gene encoding RORγt. Once expressed, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including Il17a, Il17f, and Il23r (the receptor for IL-23, a cytokine crucial for Th17 cell expansion and stabilization).

An agonist binds to the Ligand-Binding Domain (LBD) of RORγt, stabilizing a conformation that promotes the recruitment of transcriptional coactivators, thereby enhancing gene transcription. This leads to robust production of IL-17 and other signature cytokines that mediate the inflammatory response characteristic of many autoimmune conditions.

Visualization: RORγt Signaling Pathway

Caption: RORγt signaling cascade in Th17 cell differentiation.

Preclinical Evaluation Workflow

The preclinical assessment of a RORγt modulator, whether an agonist or inverse agonist, follows a structured pipeline to establish its activity, potency, selectivity, and in vivo efficacy. This workflow progresses from initial biochemical assays to complex animal models of autoimmune disease.

Visualization: Preclinical Workflow for RORγt Modulators

Caption: Standard preclinical testing cascade for RORγt modulators.

Quantitative Data from Preclinical Models

While the primary therapeutic strategy for autoimmunity involves RORγt inverse agonists, data from agonist studies are informative. Endogenous agonists like 7β,27-dihydroxycholesterol (7β,27-OHC) have been shown to enhance Th17 differentiation. For the purpose of this guide, the tables below summarize representative data for RORγt inverse agonists, as these are widely published and demonstrate the impact of modulating the RORγt pathway in disease models.

Table 1: In Vitro Activity of RORγt Inverse Agonists

| Compound Class | Assay Type | Cell Type | Potency (IC50) | Key Outcome |

| Azatricyclic Core | Human Th17 Polarization | Human PBMCs | ~10-100 nM | Concentration-dependent reduction of IL-17A, IL-17F, and IL-22 secretion. |

| Sulfonamide | RORγt Reporter Gene | HEK293 Cells | < 50 nM | Inhibition of RORγt-mediated transcription. |

| Carboxylic Acid | Mouse Th17 Polarization | Mouse Splenocytes | ~30-330 nM | Potent suppression of IL-17A production from polarized T-cells. |

| Natural Product (Digoxin) | RORγ Transcriptional Activity | Jurkat Cells | ~30 nM | Specific inhibition of RORγt activity and suppression of Th17 differentiation. |

Table 2: In Vivo Efficacy of RORγt Inverse Agonists in Autoimmune Models

| Compound | Disease Model | Species | Dosing | Key Efficacy Endpoint & Result |

| SR1001 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10-50 mg/kg | Significant reduction in clinical disease score; reduced CNS inflammation. |

| SR2211 / SR1555 | Collagen-Induced Arthritis (CIA) | Mouse | 25-50 mg/kg, BID | Attenuated arthritis development, reduced paw swelling and joint inflammation. |

| GSK2981278 | Imiquimod-Induced Psoriasis | Mouse | Topical | Reduced skin thickness, scaling, and erythema; decreased IL-17A/F and IL-22 in skin. |

| BMS-986251 | Mouse Models of Skin Inflammation | Mouse | Oral | Efficacious in reducing skin inflammation. |

Detailed Experimental Protocols

Protocol 1: In Vivo Model - Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for human multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and paralysis in the central nervous system (CNS).

-

Model: Active EAE Induction in C57BL/6 Mice.

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A typical concentration is 1-2 mg/mL of MOG peptide.

-

On Day 0, administer a 100-200 µL subcutaneous injection of the emulsion across two sites on the flank.

-

-

Pertussis Toxin (PTX) Administration:

-

PTX is required to permeabilize the blood-brain barrier, allowing immune cell entry into the CNS.

-

Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection on Day 0 (shortly after immunization) and again on Day 2.

-

-

Compound Administration:

-

Prophylactic: Begin daily dosing of the RORγt modulator (or vehicle control) from Day 0.

-

Therapeutic: Begin daily dosing upon the first signs of clinical disease (typically around Day 9-14).

-

-

Clinical Scoring:

-

Monitor mice daily for weight loss and clinical signs of paralysis using a standardized 0-5 scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state.

-

-

-

Endpoints:

-

Primary: Daily clinical score, incidence rate, peak disease severity.

-

Secondary: Histopathological analysis of spinal cords for immune infiltration and demyelination; ex vivo cytokine analysis from restimulated splenocytes.

-

Protocol 2: In Vitro Assay - Human Th17 Cell Differentiation

This assay assesses a compound's ability to modulate the differentiation of naive T cells into IL-17-producing Th17 cells.

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Isolate naive CD4+ T cells (CD4+CD45RA+) from PBMCs using magnetic-activated cell sorting (MACS).

-

-

Cell Culture and Differentiation:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

-

Seed naive CD4+ T cells at a density of 1-2 x 10⁵ cells/well.

-

Add soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation.

-

Add the Th17-polarizing cytokine cocktail: TGF-β (1-10 ng/mL), IL-6 (10-20 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL). Anti-IFN-γ and anti-IL-4 antibodies are often included to block Th1 and Th2 differentiation.

-

Add the test compound (RORγt modulator) at various concentrations or vehicle control.

-

Incubate for 3-5 days at 37°C, 5% CO₂.

-

-

Endpoint Analysis (IL-17A Measurement):

-

ELISA: Collect supernatant from the culture wells and measure the concentration of secreted IL-17A using a standard ELISA kit.

-

Intracellular Flow Cytometry:

-

Restimulate cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Stain for intracellular IL-17A using a fluorescently-labeled antibody.

-

Analyze the percentage of IL-17A+ cells within the CD4+ population by flow cytometry.

-

-

Logical Relationship: RORγt Modulation in Autoimmunity

The therapeutic rationale for treating autoimmune diseases by targeting RORγt is based on inhibiting the pro-inflammatory Th17 pathway. An inverse agonist is the desired modality, as it actively reduces the transcription of IL-17 and other pathogenic cytokines, thereby dampening the autoimmune response. An agonist, conversely, would be expected to exacerbate this pathway, making it a valuable research tool but not a direct therapeutic for these conditions. However, enhancing Th17 activity via agonists is being explored in other contexts, such as immuno-oncology.

Visualization: Therapeutic Logic of RORγt Modulation

References

- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 5. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

RORγ Agonists for Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a pivotal target in cancer immunotherapy. As a master transcriptional regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, RORγ plays a crucial role in orchestrating anti-tumor immune responses. Synthetic small-molecule RORγ agonists are a novel class of immunotherapeutic agents designed to amplify the body's natural anti-cancer immunity. These agonists enhance the effector functions of Type 17 T cells, leading to increased pro-inflammatory cytokine production and cytotoxic activity against tumor cells. Concurrently, they mitigate immunosuppressive mechanisms within the tumor microenvironment, such as reducing the activity of regulatory T cells (Tregs) and downregulating immune checkpoint molecules. This guide provides an in-depth technical overview of the core biology of RORγ agonists, summarizing key preclinical data and detailing essential experimental protocols for their evaluation.

Introduction to RORγ and Its Role in Cancer Immunity

RORγ, and its T-cell specific isoform RORγt, are members of the nuclear receptor superfamily of transcription factors.[1] RORγt is the key lineage-defining transcription factor for the differentiation of Th17 and Tc17 cells.[2] These T cell subsets are characterized by the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and granulocyte-macrophage colony-stimulating factor (GM-CSF), which can contribute to anti-tumor immunity.[2] The activation of RORγ with synthetic agonists has been shown to integrate multiple anti-tumor mechanisms, including the enhancement of immune activation and the reduction of immune suppression, resulting in robust inhibition of tumor growth.[3]

Mechanism of Action of RORγ Agonists

Synthetic RORγ agonists are small molecules that bind to the ligand-binding domain of RORγ, stabilizing the receptor in an active conformation. This leads to the recruitment of coactivators and the initiation of target gene transcription. The downstream effects of RORγ activation by these agonists are multifaceted and contribute to a more robust anti-tumor immune response.

Enhancement of T Cell Effector Functions

RORγ agonists have been demonstrated to augment the effector capabilities of Th17 and Tc17 cells through several mechanisms:

-

Increased Cytokine Production: Treatment with RORγ agonists leads to a significant increase in the secretion of key effector cytokines, including IL-17A, IL-17F, IL-22, and GM-CSF, by both murine and human T cells.[2]

-

Enhanced Cytotoxic Activity: RORγ agonist-treated Tc17 cells exhibit enhanced tumor-killing capabilities in vitro.

-

Upregulation of Co-stimulatory Receptors: The expression of co-stimulatory molecules such as CD137 (4-1BB) is increased on T cells treated with RORγ agonists, further boosting their activation and survival.

Attenuation of Immunosuppression

A key advantage of RORγ agonists is their ability to counteract the immunosuppressive tumor microenvironment:

-

Reduction of Immune Checkpoint Receptors: Treatment with RORγ agonists has been shown to decrease the expression of inhibitory receptors like PD-1 on T cells.

-

Inhibition of Regulatory T Cells (Tregs): RORγ agonists can suppress the differentiation and function of Tregs, which are potent inhibitors of anti-tumor immunity.

-

Downregulation of Immunosuppressive Enzymes: The expression of ectonucleotidases CD39 and CD73, which produce the immunosuppressive molecule adenosine, is diminished on T cells following treatment with RORγ agonists.

Quantitative Data on RORγ Agonists

The following tables summarize key quantitative data for representative synthetic RORγ agonists from preclinical studies.

Table 1: In Vitro Potency of Synthetic RORγ Agonists

| Compound | Target | Assay | EC50 (nM) | Reference |

| LYC-55716 | RORγt | IL-17A Secretion (Th17 cells) | 44.49 | |

| 8-074 | RORγt | IL-17A Secretion (Th17 cells) | 22.78 | |

| 8-074 | RORγt | Gal4 Reporter Gene Assay | 118.7 | |

| 8-074 | RORγt | Dual FRET | 19.95 | |

| 8-074 | RORγt | Mouse Tc17 cell stimulation | 11.21 |

Table 2: In Vitro Selectivity of a RORγ Agonist

| Compound | Receptor | Activity | EC50/IC50 | Reference |

| 8-074 | RORγt | Agonist | EC50 = 118.7 nM | |

| 8-074 | RORα | No significant activity | >10 µM | |

| 8-074 | RORβ | No significant activity | >10 µM |

Table 3: In Vivo Anti-Tumor Efficacy of a RORγ Agonist

| Compound | Tumor Model | Dosing | Outcome | Reference |

| LYC-54143 | MC38 Syngeneic | 100 mg/kg, PO, BID | Significant tumor growth inhibition and increased survival | |

| LYC-54143 | 4T1 Syngeneic | Not specified | Significant tumor growth inhibition |

Signaling Pathways and Experimental Workflows

RORγ Agonist Signaling Pathway

Caption: Simplified signaling pathway of RORγ agonist action in T cells.

Experimental Workflow for In Vitro T Cell Differentiation

Caption: Workflow for in vitro differentiation of Th17/Tc17 cells.

Experimental Workflow for Cytotoxicity Assay

Caption: General workflow for an in vitro T cell cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Murine Th17/Tc17 Cell Differentiation

Materials:

-

Naive CD4+ or CD8+ T cells (isolated from spleen and lymph nodes of mice)

-

Complete RPMI-1640 medium

-

Anti-mouse CD3e and anti-mouse CD28 antibodies

-

Recombinant mouse TGF-β1

-

Recombinant mouse IL-6

-

RORγ agonist (dissolved in DMSO)

-

DMSO (vehicle control)

-

24-well tissue culture plates

Protocol:

-

Coat a 24-well plate with anti-mouse CD3e antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Isolate naive CD4+ or CD8+ T cells from C57BL/6 mice using a negative selection kit.

-

Resuspend cells in complete RPMI-1640 medium.

-

Plate 1 x 10^6 cells/mL in the antibody-coated wells.

-

Add soluble anti-mouse CD28 antibody (e.g., 1-2 µg/mL).

-

For Th17/Tc17 polarization, add recombinant mouse TGF-β1 (e.g., 1-5 ng/mL) and recombinant mouse IL-6 (e.g., 20-50 ng/mL).

-

Add the RORγ agonist at the desired final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to the vehicle control wells.

-

Culture the cells for 3-5 days at 37°C and 5% CO2.

-

After incubation, cells can be harvested for downstream analysis such as flow cytometry for intracellular cytokine staining or used in cytotoxicity assays.

In Vitro T Cell Cytotoxicity Assay (Bioluminescence-based)

Materials:

-

Effector T cells (differentiated as described in 5.1)

-

Target tumor cells engineered to express luciferase (e.g., MC38-luc)

-

Complete RPMI-1640 medium

-

96-well white, flat-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Harvest and count the effector T cells.

-

Harvest and count the luciferase-expressing target tumor cells.

-

Plate the target cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 50 µL of medium and allow them to adhere for 2-4 hours.

-

Add the effector T cells in 50 µL of medium to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1).

-

Include control wells:

-

Target cells only (for spontaneous death/maximum signal).

-

Target cells with lysis buffer (e.g., 1% Triton X-100) for minimum signal (added at the end of the assay).

-

-

Incubate the plate for 4-24 hours at 37°C and 5% CO2.

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells only well))

Syngeneic Mouse Tumor Model (MC38)

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

MC38 murine colon adenocarcinoma cells

-

PBS

-

Matrigel (optional)

-

RORγ agonist formulated for oral gavage

-

Vehicle control for oral gavage

-

Calipers

Protocol:

-

Culture MC38 cells and harvest them during the exponential growth phase.

-

Wash the cells with sterile PBS and resuspend them in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each C57BL/6 mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the RORγ agonist (e.g., 100 mg/kg) or vehicle control via oral gavage twice daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

-

Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee guidelines.

-

At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

Flow Cytometry for Intracellular Cytokine Staining

Materials:

-

Treated T cells

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A or Monensin

-

Fixable viability dye

-

Antibodies for surface markers (e.g., anti-CD4, anti-CD8)

-

Fixation/Permeabilization buffer

-

Antibodies for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ)

-

Flow cytometer

Protocol:

-

Restimulate 1-2 x 10^6 T cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours at 37°C.

-

Wash the cells with PBS.

-

Stain for surface markers with fluorescently conjugated antibodies for 30 minutes at 4°C.

-

Wash the cells.

-

Stain with a fixable viability dye according to the manufacturer's instructions.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines with fluorescently conjugated antibodies for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, and then on T cell subsets to determine the percentage of cytokine-producing cells.

Conclusion

RORγ agonists represent a promising and novel approach in cancer immunotherapy. By enhancing the effector functions of Type 17 T cells while simultaneously mitigating immunosuppressive pathways, these agents have the potential to induce potent and durable anti-tumor responses. The data and protocols presented in this technical guide provide a foundational framework for researchers and drug developers working to advance this exciting class of therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of RORγ agonists in various cancer types.

References

The Structural Blueprint of ROR Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core structural basis of Retinoid-related Orphan Receptor (ROR) agonist activity. It provides a comprehensive overview of the molecular mechanisms, key structural determinants, and experimental methodologies crucial for understanding and targeting this important class of nuclear receptors.

The Molecular Mechanism of ROR Agonist Action

Retinoid-related Orphan Receptors (RORs), particularly RORγt, are ligand-dependent transcription factors that play a pivotal role in immune responses, inflammation, and autoimmune diseases.[1] Agonist binding to the Ligand Binding Domain (LBD) of RORs induces a cascade of conformational changes that are essential for transcriptional activation.

The canonical mechanism of ROR agonist activity involves the stabilization of a transcriptionally active conformation of the receptor.[1][2] The LBD of RORγt is composed of 12 α-helices (H1-H12) and a β-sheet region.[3][4] Upon agonist binding within the hydrophobic ligand-binding pocket, a critical conformational change occurs in the C-terminal Activation Function-2 (AF-2) helix, also known as Helix 12 (H12).

Agonists stabilize H12 in a position that promotes the recruitment of coactivator proteins. These coactivators, such as Steroid Receptor Coactivator 1 (SRC1/NCOA1) and CBP, possess a conserved LXXLL motif that docks onto a hydrophobic groove created by the repositioned H12 and other helices (H3, H4, and H5). This interaction is a hallmark of nuclear receptor activation and initiates the transcription of ROR target genes, including those for proinflammatory cytokines like IL-17.

Molecular dynamics simulations have provided further insights, suggesting that the apo (ligand-free) form of RORγt can exist in a constitutively active state with an open orthosteric binding pocket, allowing for ready activation. Agonist binding further enhances the stability of H12, solidifying the coactivator binding site.

Key Amino Acid Residues in Agonist Binding

Structural studies, including X-ray crystallography and molecular dynamics simulations, have identified several key amino acid residues within the RORγt LBD that are critical for agonist binding and the subsequent stabilization of the active conformation. These include:

-

His479 (H11), Tyr502 (H12), and Phe506 (H12): This triplet of residues forms a crucial interaction network that stabilizes H12 in its active conformation. A hydrogen bond between the side chains of His479 and Tyr502 is a hallmark of the agonist-bound state.

-

Trp317 (H3): The conformation of this residue is a key determinant of agonist versus inverse agonist activity. In the presence of an agonist, the side chain of Trp317 adopts a gauche- conformation, which supports the formation of a large hydrophobic network and the critical His479-Tyr502 hydrogen bond, thereby stabilizing H12 for coactivator recruitment.

Quantitative Analysis of ROR Agonist Activity

The potency and efficacy of ROR agonists are determined through various biochemical and cell-based assays. The following tables summarize quantitative data for a selection of endogenous and synthetic RORγt agonists.

Table 1: Potency of Selected RORγt Agonists

| Compound | Type | Assay Type | EC50 / IC50 | Reference |

| Compound 1 | Synthetic Agonist | TR-FRET | EC50: 3.7 µM | |

| LYC-53772 | Synthetic Agonist | Reporter Assay | EC50: 0.6 ± 0.1 µM | |

| LYC-54143 | Synthetic Agonist | Reporter Assay | EC50: 0.2 ± 0.1 µM | |

| 7β, 27-dihydroxycholesterol | Endogenous Agonist | Reporter Assay | Potent Activator | |

| 7α, 27-dihydroxycholesterol | Endogenous Agonist | Reporter Assay | Potent Activator | |

| 27-hydroxycholesterol | Endogenous Agonist | Reporter Assay | Potent Activator | |

| 20α-hydroxycholesterol | Endogenous Agonist | Coactivator Recruitment | Effective Enhancer | |

| 22R-hydroxycholesterol | Endogenous Agonist | Coactivator Recruitment | Effective Enhancer | |

| 25-hydroxycholesterol | Endogenous Agonist | Coactivator Recruitment | Effective Enhancer |

Table 2: Binding Affinity of Selected RORγt Modulators

| Compound | Type | Assay Type | Ki | Reference |

| SR2211 | Inverse Agonist | Not Specified | 105 nM | |

| 25-hydroxycholesterol | Endogenous Agonist | Saturation Binding Assay | Kd: 10 nM |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is widely used to quantify the interaction between the RORγt LBD and a coactivator peptide in the presence of a test compound.

Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged RORγt LBD (donor fluorophore) and a fluorescein-labeled coactivator peptide (acceptor fluorophore). When the agonist promotes the interaction between the LBD and the coactivator peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20).

-

Dilute the GST-RORγt-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide (e.g., D22) to their final working concentrations in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations with a constant DMSO percentage (typically 1-2%).

-

-

Assay Procedure:

-

In a 384-well, low-volume, non-binding surface plate, add the diluted test compounds.

-

Add the GST-RORγt-LBD and terbium-labeled anti-GST antibody mixture to all wells.

-

Add the fluorescein-labeled coactivator peptide to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescein).

-

Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm.

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate RORγt-mediated transcription.

Principle: Cells are co-transfected with an expression vector for RORγt and a reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs). Agonist binding to RORγt activates the transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor's activity.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Co-transfect the cells with an RORγt expression plasmid and an RORE-driven luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

-

Compound Treatment:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis and Luciferase Activity Measurement:

-

Wash the cells with PBS and then lyse them using a lysis buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 1% Triton X-100, 4 mM EGTA).

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase assay reagent containing luciferin and ATP to the lysates.

-

Measure the firefly luciferase activity using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration of the cell lysate.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe the conformational dynamics of RORγt upon agonist binding.

Principle: The rate of exchange of backbone amide hydrogens with deuterium in the solvent is sensitive to the protein's local and global conformation. Agonist binding can alter the conformation, leading to changes in the deuterium uptake in specific regions of the protein, which can be measured by mass spectrometry.

Detailed Methodology:

-

Deuterium Labeling:

-

Incubate the purified RORγt LBD in the absence or presence of the agonist.

-

Initiate the exchange reaction by diluting the protein-ligand solution into a D2O-based buffer.

-

Allow the exchange to proceed for various time points (e.g., 10s, 1min, 5min, 30min, 1hr).

-

-

Quenching:

-

At each time point, quench the exchange reaction by adding a pre-chilled quench buffer to rapidly decrease the pH to ~2.5 and the temperature to 0°C.

-

-

Proteolysis and Peptide Separation:

-

Immediately inject the quenched sample into an online pepsin digestion column to generate peptide fragments.

-

Separate the resulting peptides using a C18 reversed-phase column at low temperature to minimize back-exchange.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluted peptides using a high-resolution mass spectrometer to determine the mass of each peptide.

-

-

Data Analysis:

-

Compare the mass of the peptides from the agonist-bound and apo states. An increase in mass in the presence of the agonist indicates decreased deuterium uptake and thus a more protected (less dynamic) region.

-

Map the regions with altered deuterium uptake onto the 3D structure of RORγt to identify the specific areas affected by agonist binding.

-

X-ray Crystallography

This technique provides high-resolution structural information of the RORγt LBD in complex with an agonist.

Principle: A highly purified and concentrated protein-ligand complex is crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, which is then interpreted to build a 3D atomic model of the complex.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express the RORγt LBD in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the protein to homogeneity using a series of chromatography steps.

-

-

Complex Formation and Crystallization:

-

Incubate the purified RORγt LBD with a molar excess of the agonist.

-

Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) or other crystallization methods.

-

-

Data Collection and Processing:

-

Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain the reflection intensities and phases.

-

-

Structure Determination and Refinement:

-

Solve the structure using molecular replacement with a known RORγt structure as a search model.

-

Build and refine the atomic model of the RORγt-agonist complex against the experimental data.

-

-

Structural Analysis:

-

Analyze the final structure to identify the key interactions between the agonist and the protein, and to observe the conformational changes induced by ligand binding.

-

Visualizing the Structural Basis of ROR Agonist Activity

RORγt Signaling Pathway upon Agonist Binding

Caption: RORγt agonist signaling pathway.

Experimental Workflow for HDX-MS Analysis

Caption: Workflow for HDX-MS analysis of RORγt.

Logical Relationship of Agonist-Induced Conformational Changes

Caption: Logic of agonist-induced conformational changes in RORγt.

References

- 1. Molecular dynamics simulations on RORγt: insights into its functional agonism and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular dynamics simulations on RORγt: insights into its functional agonism and inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of ROR Agonist-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of novel ROR (Retinoic acid receptor-related Orphan Receptor) agonists, exemplified here as "ROR agonist-1". The described methodologies are fundamental for determining the potency, efficacy, and mechanism of action of compounds targeting RORα and RORγ, crucial transcription factors in immunity and metabolism.

Overview of ROR Agonist In Vitro Assays

The in vitro characterization of ROR agonists typically involves a tiered approach, beginning with assays that measure direct engagement with the receptor and its subsequent transcriptional activity, followed by the analysis of endogenous target gene expression in relevant cell lines. The key assays detailed in this document are:

-

Luciferase Reporter Gene Assays: To quantify the ability of a compound to activate ROR-mediated transcription. This can be performed using two main formats:

-

Gal4-ROR-LBD Chimera Assay: A robust primary screening assay that assesses the ligand-dependent activation of the ROR ligand-binding domain (LBD).

-

Full-Length ROR with RORE Reporter Assay: A secondary assay that confirms agonist activity on the full-length receptor and its interaction with a native ROR response element (RORE).

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay: A biochemical assay to measure the agonist-induced conformational change in the ROR LBD and its subsequent recruitment of coactivator peptides.

-

Quantitative Real-Time PCR (qPCR) for ROR Target Gene Expression: To confirm the engagement of ROR by the agonist in a cellular context by measuring the upregulation of known downstream target genes.

Quantitative Data Summary for this compound

The following tables summarize the expected quantitative data for a hypothetical "this compound" based on published data for known ROR agonists.

| Assay | Receptor | Parameter | Value | Reference Compound | Reference Value |

| Gal4-ROR-LBD Luciferase Assay | RORγ | EC50 | 20.8 nM | RORγt agonist 1[1] | 20.8 nM |

| Gal4-ROR-LBD Luciferase Assay | RORγ | EC50 | ~800 nM | SR0987[2] | ~800 nM |

| Full-Length ROR Luciferase Assay | RORα | EC50 | 3-5 µM | SR1078[3] | 3-5 µM |

| Full-Length ROR Luciferase Assay | RORγ | EC50 | 3-5 µM | SR1078[3] | 3-5 µM |

| TR-FRET Coactivator Recruitment | RORγt | EC50 | 3.7 µM | Compound 1[4] | 3.7 µM |

Experimental Protocols

Luciferase Reporter Gene Assays

These assays measure the ability of a test compound to induce ROR-dependent transcription of a luciferase reporter gene.

This assay utilizes a chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the ROR ligand-binding domain (LBD). Upon agonist binding to the ROR LBD, the chimera binds to a Gal4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene.

Workflow Diagram:

Caption: Workflow for the Gal4-ROR-LBD Luciferase Reporter Assay.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Co-transfect the cells with a Gal4-ROR-LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, prepare serial dilutions of "this compound" and a reference agonist in DMEM.

-

Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis:

-

Remove the medium containing the compounds.

-

Wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminescence Measurement:

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., co-transfected Renilla luciferase or cell viability assay).

-

Plot the normalized luminescence against the logarithm of the agonist concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

This assay confirms the activity of the agonist on the full-length ROR protein and its interaction with a ROR-specific DNA response element (RORE).

Workflow Diagram:

Caption: Workflow for the Full-Length ROR Luciferase Reporter Assay.

Protocol:

The protocol is similar to the Gal4-ROR-LBD assay, with the following modifications:

-

Plasmids: Co-transfect cells with a full-length RORα or RORγ expression vector and a luciferase reporter vector containing multiple copies of a RORE upstream of a minimal promoter.

-

Cell Line: HEK293T or other suitable cell lines can be used.

TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ability of an agonist to promote the interaction between the ROR LBD and a coactivator peptide. The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged ROR LBD (donor) and a fluorescein-labeled coactivator peptide (acceptor). Agonist binding induces a conformational change in the LBD, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Signaling Pathway Diagram:

Caption: Principle of the TR-FRET Coactivator Recruitment Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-ROR-LBD and a 2X solution of Tb-anti-GST antibody in TR-FRET buffer.

-

Prepare a 4X solution of fluorescein-labeled coactivator peptide (e.g., from SRC1) in TR-FRET buffer.

-

Prepare serial dilutions of "this compound" in TR-FRET buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 5 µL of the 2X GST-ROR-LBD/Tb-anti-GST antibody mixture to each well.

-

Add 10 µL of the 4X fluorescein-coactivator peptide solution to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the agonist concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

Quantitative Real-Time PCR (qPCR) for ROR Target Gene Expression

This assay confirms that the ROR agonist can induce the expression of endogenous ROR target genes in a cellular context.

Workflow Diagram:

Caption: Workflow for qPCR Analysis of ROR Target Gene Expression.

Protocol:

-

Cell Culture and Treatment:

-

Seed HepG2 cells (which endogenously express RORα and RORγ) in a 12-well plate.

-

Once the cells reach 70-80% confluency, treat them with "this compound" at various concentrations for 24 hours. Include a vehicle control.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA purification kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR:

-

Prepare a qPCR reaction mix containing SYBR Green, forward and reverse primers for the ROR target genes (e.g., G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Perform qPCR using a real-time PCR system. The thermal cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Plot the fold change in gene expression against the agonist concentration.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of novel ROR agonists. By employing a combination of reporter gene assays, biochemical coactivator recruitment assays, and endogenous target gene expression analysis, researchers can effectively determine the potency, efficacy, and cellular activity of their compounds, facilitating the advancement of promising candidates in drug discovery programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: RORγ Inverse Agonist-1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ, or RORC) is a ligand-dependent nuclear receptor that is a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathology of numerous autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγ exists in a constitutively active state, binding to ROR Response Elements (ROREs) in the promoter regions of target genes, such as Interleukin-17A (IL17A), to drive their transcription.[2]

This has made RORγ a prime therapeutic target for these conditions. Small molecules that inhibit its activity are known as inverse agonists. These compounds bind to the RORγ ligand-binding domain (LBD), destabilizing the active conformation and promoting the recruitment of co-repressors, thereby repressing target gene expression.[1][3]

The compound designated "ROR agonist-1" is, in fact, a potent and orally bioavailable inverse agonist of RORγ (specifically the RORC2 isoform, also known as RORγt). It has been shown to inhibit the production of IL-17A from human primary Th17 cells with high potency. This document provides detailed principles and protocols for cell-based assays designed to characterize the inverse agonist activity of compounds like this compound.

RORγ Signaling and Mechanism of Inhibition

The activity of RORγ is modulated by its interaction with co-regulator proteins. In its basal state, RORγ recruits co-activators to initiate transcription. Inverse agonists alter the receptor's conformation, leading to the dissociation of co-activators and the recruitment of co-repressors, thus silencing gene expression.

Key Cell-Based Assays

Three primary types of cell-based assays are used to determine the activity and potency of RORγ inverse agonists:

-

RORE-Driven Reporter Gene Assay: This is a high-throughput screening assay that measures the direct modulation of RORγ's transcriptional activity. Cells (e.g., HEK293T, Jurkat) are engineered to express RORγ and a reporter gene, such as firefly luciferase, under the control of a promoter containing multiple ROREs. A decrease in the reporter signal in the presence of the test compound indicates inverse agonist activity.

-

Mammalian Two-Hybrid (M2H) Assay: This assay specifically measures the ligand-dependent interaction between the RORγ LBD and a co-activator peptide. It is useful for confirming that a compound's mechanism involves disrupting this critical protein-protein interaction.

-